molecular formula C16H16N4O3 B2406090 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide CAS No. 2034398-83-7

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide

Cat. No. B2406090
CAS RN: 2034398-83-7
M. Wt: 312.329
InChI Key: VXEDLLQNCYGYAE-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Scientific Research Applications

PET Imaging of Microglia

A significant application of similar compounds involves PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). For example, [11C]CPPC, a compound with a similar structure, has been developed as a PET radiotracer specific for CSF1R, a microglia-specific marker. This tracer can noninvasively image reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo, offering insights into neuropsychiatric disorders such as Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. It demonstrates high specificity and uptake in models of neuroinflammation and Alzheimer's disease, making it valuable for developing therapeutics targeting neuroinflammation and monitoring drug target engagement (Horti et al., 2019).

Synthesis of Novel Compounds

The chemical backbone of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide and its derivatives has been utilized in the synthesis of various novel compounds. For example, research has led to the development of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors. These compounds have shown significant inhibitory activity against the tyrosinase enzyme, which is much lower than the IC50 value of the standard kojic acid, indicating their potential as therapeutic agents for conditions related to melanin synthesis (Dige et al., 2019).

Antibacterial Activities

Structural and physicochemical characterization of carboxamides and their metal complexes, including derivatives of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide, has shown antibacterial activities against E. coli. These studies reveal the potential of such compounds in developing new antibacterial agents, with certain metal complexes showing enhanced activity compared to the parent ligands (Aktan et al., 2017).

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c17-9-14-16(19-7-6-18-14)23-13-3-1-12(2-4-13)20-15(21)11-5-8-22-10-11/h5-8,10,12-13H,1-4H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEDLLQNCYGYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=COC=C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide

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